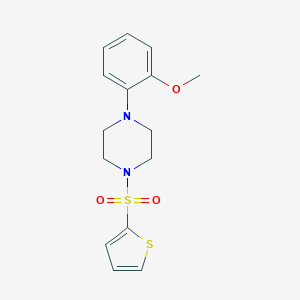![molecular formula C15H17ClN2O3S2 B299397 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene](/img/structure/B299397.png)
5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. It was first synthesized in 2012 by Takeda Pharmaceutical Company Limited and has since undergone extensive scientific research to determine its potential as a therapeutic agent.
Wirkmechanismus
5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. By inhibiting BTK, 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene blocks downstream signaling pathways that promote cell survival and proliferation, leading to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its effects on BTK signaling, 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene has also been shown to inhibit other kinases involved in B-cell receptor signaling, including AKT and ERK. 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene has also been shown to enhance the activity of other anti-tumor agents, such as rituximab, in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene is its selectivity for BTK, which reduces the potential for off-target effects and toxicity. 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene is its relatively low solubility, which can make it difficult to formulate for in vivo studies.
Zukünftige Richtungen
There are several potential future directions for the development of 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene as a therapeutic agent. One area of focus is the development of combination therapies that can enhance the anti-tumor activity of 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene. Another potential direction is the evaluation of 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene in other types of B-cell malignancies, such as Waldenstrom macroglobulinemia and multiple myeloma. Additionally, further studies are needed to evaluate the safety and efficacy of 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene in clinical trials.
Synthesemethoden
The synthesis of 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene involves several steps, including the formation of a sulfonyl chloride intermediate and the subsequent reaction with a piperazine derivative. The final product is obtained through a cyclization reaction and purification by column chromatography. The yield of 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene is typically around 20-30%.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene has been the subject of numerous scientific studies aimed at evaluating its potential as a therapeutic agent for B-cell malignancies. In preclinical studies, 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene has shown promising anti-tumor activity against various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Eigenschaften
Produktname |
5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene |
|---|---|
Molekularformel |
C15H17ClN2O3S2 |
Molekulargewicht |
372.9 g/mol |
IUPAC-Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C15H17ClN2O3S2/c1-21-13-4-2-12(3-5-13)17-8-10-18(11-9-17)23(19,20)15-7-6-14(16)22-15/h2-7H,8-11H2,1H3 |
InChI-Schlüssel |
NWCORAMFKOWNBA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate](/img/structure/B299317.png)

![N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide](/img/structure/B299319.png)
![2-(4-Chlorophenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B299322.png)

![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzenesulfonamide](/img/structure/B299326.png)
![1-[(3,4-Dimethoxyphenyl)(hydroxy)methyl]-6,7-dimethoxy-2-methylisoquinolinium](/img/structure/B299331.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B299332.png)

![1-(Methylsulfonyl)-4-[4-(1-naphthyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299340.png)
![N-{4-[2-(3-hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}methanesulfonamide](/img/structure/B299342.png)
![N-(tert-butyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B299344.png)
![3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B299345.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-cinnamyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B299346.png)